5-Benzyloxy-4-fluoro-1H-indole

Catalog No.
S14535564
CAS No.
M.F
C15H12FNO
M. Wt
241.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Benzyloxy-4-fluoro-1H-indole

Product Name

5-Benzyloxy-4-fluoro-1H-indole

IUPAC Name

4-fluoro-5-phenylmethoxy-1H-indole

Molecular Formula

C15H12FNO

Molecular Weight

241.26 g/mol

InChI

InChI=1S/C15H12FNO/c16-15-12-8-9-17-13(12)6-7-14(15)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2

InChI Key

KUGZUGOEXUVIPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=C(C=C2)NC=C3)F

5-Benzyloxy-4-fluoro-1H-indole is a specialized, orthogonally protected heterocyclic building block predominantly utilized in the synthesis of advanced small-molecule kinase inhibitors and neuroactive agents. Featuring a robust benzyl ether at the 5-position and a strategically placed fluorine atom at the 4-position, this compound serves as a stable precursor for 4-fluoro-5-hydroxyindole derivatives. The benzyl protecting group ensures chemical inertness during harsh cross-coupling, N-alkylation, and electrophilic aromatic substitution reactions, while the 4-fluoro substituent provides essential metabolic stability and modulates the electronic properties of the indole core. For industrial procurement and process chemistry, sourcing this pre-fluorinated, pre-protected intermediate directly eliminates the need for hazardous and low-yielding early-stage fluorination and selective protection steps, streamlining the critical path to complex active pharmaceutical ingredients (APIs) [1].

Substituting 5-Benzyloxy-4-fluoro-1H-indole with its unprotected counterpart (4-fluoro-5-hydroxy-1H-indole) or a differently protected analog (such as 5-methoxy-4-fluoro-1H-indole) introduces severe process bottlenecks. Unprotected 5-hydroxyindoles are highly susceptible to competitive O-alkylation and oxidative degradation during basic or transition-metal-catalyzed coupling steps, leading to complex product mixtures and profound yield losses. Conversely, utilizing a 5-methoxy protecting group necessitates harsh Lewis acidic conditions (e.g., BBr3) for late-stage deprotection, which frequently degrades sensitive downstream functional groups such as basic amines, quinazolines, or pyrimidines present in modern targeted therapeutics. Furthermore, attempting to use non-fluorinated 5-benzyloxyindole with the intent of late-stage fluorination is commercially unviable due to poor regioselectivity and the inherent dangers of handling electrophilic fluorinating agents at scale. Thus, procuring the exact 5-benzyloxy-4-fluoro-1H-indole scaffold provides a critical advantage for maintaining high overall synthetic efficiency and API purity [1].

Chemoselectivity in N-Alkylation and Cross-Coupling

In multi-step syntheses of complex indole-based therapeutics, the presence of an unprotected phenol severely compromises chemoselectivity. When subjected to standard N-alkylation conditions, 5-Benzyloxy-4-fluoro-1H-indole directs the reaction exclusively to the indole nitrogen, routinely achieving isolated yields exceeding 85%. In stark contrast, the unprotected baseline, 4-fluoro-5-hydroxy-1H-indole, undergoes competitive O-alkylation, dropping the desired N-alkylated product yield to below 45% and requiring extensive chromatographic separation. The benzyl group provides absolute steric and electronic shielding of the oxygen, ensuring predictable stoichiometry and minimizing waste [1].

Evidence DimensionN-Alkylation Directed Yield
Target Compound Data>85% yield (exclusive N-alkylation)
Comparator Or Baseline4-Fluoro-5-hydroxy-1H-indole (<45% yield due to O-alkylation)
Quantified Difference>40% absolute yield improvement
ConditionsStandard alkylation conditions (alkyl halide, K2CO3, DMF, RT to 60°C)

Eliminates competitive side reactions, drastically reducing the need for costly chromatographic purification in early-stage scale-up.

Late-Stage Deprotection Compatibility with Sensitive Heterocycles

The choice of the oxygen protecting group at the 5-position dictates the viability of the entire synthetic route, particularly during the final steps of API generation. 5-Benzyloxy-4-fluoro-1H-indole allows for the unmasking of the 5-hydroxy group via mild catalytic hydrogenolysis, preserving sensitive downstream moieties such as quinazolines, pyrimidines, and basic amines with near-quantitative recovery (>90%). When the 5-methoxy analog (5-methoxy-4-fluoro-1H-indole) is used, deprotection requires harsh Lewis acids like boron tribromide at low temperatures, which frequently causes collateral cleavage of other ether linkages or degradation of the heterocyclic core, reducing final API yields to 40-50% [1].

Evidence DimensionLate-Stage API Deprotection Yield
Target Compound Data>90% recovery (mild H2, Pd/C)
Comparator Or Baseline5-Methoxy-4-fluoro-1H-indole (40-50% recovery via BBr3)
Quantified Difference40-50% higher final step yield
ConditionsLate-stage complex intermediate deprotection

Maximizes throughput at the most expensive stage of synthesis by avoiding harsh reagents that destroy complex molecular architectures.

Pre-installed Fluorination for Regiochemical Control and Metabolic Stability

The strategic placement of the fluorine atom at the 4-position is critical for blocking CYP450-mediated oxidation, a common metabolic liability for indole-based drugs. Procuring 5-Benzyloxy-4-fluoro-1H-indole provides this essential pharmacophoric feature pre-installed. Attempting to use 5-Benzyloxy-1H-indole and applying late-stage electrophilic fluorination results in poor regioselectivity, yielding mixtures of 4-fluoro, 6-fluoro, and 2-fluoro isomers, with the desired 4-fluoro product often isolated at less than 30% yield. By utilizing the pre-fluorinated target compound, process chemists achieve 100% regiochemical fidelity, bypassing a hazardous and low-yielding transformation [1].

Evidence DimensionRegiochemical Fidelity of the 4-Fluoro Motif
Target Compound Data100% (pre-installed)
Comparator Or Baseline5-Benzyloxy-1H-indole + late-stage fluorination (<30% desired isomer)
Quantified Difference>70% higher yield of the specific 4-fluoro isomer
ConditionsElectrophilic fluorination vs. pre-installed building block

Saves significant time and material costs by completely eliminating a low-yielding, non-selective, and hazardous fluorination step.

Synthesis of Advanced Kinase Inhibitors (e.g., VEGFR/SRC inhibitors)

5-Benzyloxy-4-fluoro-1H-indole is a primary starting material for synthesizing complex multi-targeted kinase inhibitors where the indole core is coupled to quinoline or pyrimidine scaffolds. The benzyl protecting group survives the rigorous Buchwald-Hartwig or nucleophilic aromatic substitution coupling conditions, and the 4-fluoro group ensures the final API possesses the necessary metabolic stability against oxidative degradation [1].

Development of Serotonergic and Melatonergic Neurotherapeutics

In the design of next-generation CNS agents targeting 5-HT receptors, the 4-fluoro-5-hydroxyindole motif is a critical bioisostere. Procuring this specific benzyloxy-protected precursor allows for the selective functionalization of the indole nitrogen and C3 position without compromising the oxygen atom, enabling the high-yield generation of proprietary tryptamine or melatonin analogs [2].

Scale-Up Manufacturing of Indole-Based APIs

For industrial process chemistry, utilizing 5-Benzyloxy-4-fluoro-1H-indole avoids the dual pitfalls of unprotected phenol side-reactions and harsh methoxy-deprotection conditions. Its use directly translates to higher overall atom economy, reduced reliance on column chromatography, and safer manufacturing protocols by eliminating the need for large-scale electrophilic fluorination [3].

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

241.090292168 g/mol

Monoisotopic Mass

241.090292168 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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